molecular formula C24H21FN2O4S B11426679 10-(4-fluorobenzyl)-N-(2-methoxyethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide CAS No. 1015868-77-5

10-(4-fluorobenzyl)-N-(2-methoxyethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide

Cat. No.: B11426679
CAS No.: 1015868-77-5
M. Wt: 452.5 g/mol
InChI Key: GLCIIWDTWWKUOL-UHFFFAOYSA-N
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Description

  • This compound belongs to the dibenzo[b,f][1,4]thiazepine family. Its chemical structure features a fused tricyclic system containing a thiazepine ring.
  • The presence of a fluorobenzyl group, a methoxyethyl substituent, and an oxo group at specific positions contributes to its unique properties.
  • Preparation Methods

    • A two-step synthetic protocol has been developed for this compound:

        Dibenzothiazepine Synthesis: The first step involves copper-mediated C–S cyclization to form dibenzothiazepine.

        Ugi–Joullié Reaction: In the second step, the resultant cyclic imine undergoes a Ugi-type multicomponent reaction. This reaction involves the condensation of the cyclic imine with an isocyanide, an amine, and a carboxylic acid to form the final compound.

  • Chemical Reactions Analysis

      Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.

      Substitution Reactions: Substituents on the benzyl and methoxyethyl groups can participate in substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.

      Major Products: The major products would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Psychopharmacology: This compound acts as an antipsychotic agent by targeting serotonin 5-HT2 receptors, histamine H1 receptors, and dopamine D1 and D2 receptors.

      Chemical Biology: Researchers explore its interactions with various receptors and its impact on neurotransmitter systems.

      Medicinal Chemistry: Investigations focus on optimizing its pharmacokinetic properties and minimizing side effects.

  • Mechanism of Action

    • The compound’s antipsychotic effects likely result from its modulation of serotonin, histamine, and dopamine receptors. It may affect neurotransmitter balance and neuronal signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other dibenzo[b,f][1,4]thiazepines or related heterocycles.

      Uniqueness: Highlight its distinct features, such as the fluorobenzyl group and methoxyethyl substituent.

    Remember that this compound’s detailed properties and applications may be subject to ongoing research, so further investigation is warranted

    Properties

    CAS No.

    1015868-77-5

    Molecular Formula

    C24H21FN2O4S

    Molecular Weight

    452.5 g/mol

    IUPAC Name

    5-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide

    InChI

    InChI=1S/C24H21FN2O4S/c1-31-13-12-26-23(28)17-8-11-22-20(14-17)27(15-16-6-9-18(25)10-7-16)24(29)19-4-2-3-5-21(19)32(22)30/h2-11,14H,12-13,15H2,1H3,(H,26,28)

    InChI Key

    GLCIIWDTWWKUOL-UHFFFAOYSA-N

    Canonical SMILES

    COCCNC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F

    Origin of Product

    United States

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